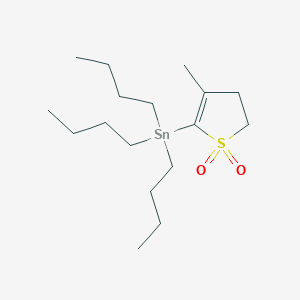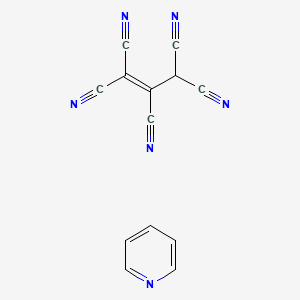![molecular formula C28H26 B14678711 1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 32298-39-8](/img/structure/B14678711.png)
1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C28H26 It is a derivative of ethane, where two benzene rings are substituted at the 1,1’ positions with 2,2-bis(4-methylphenyl) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene typically involves the reaction of 4-methylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the benzene serves as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene rings are substituted with different functional groups like nitro (NO2), halogens (Cl, Br), or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Nitro, halogenated, or alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[2,2-Bis(4-chlorophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-bromophenyl)ethane-1,1-diyl]dibenzene
- 1,1’-[2,2-Bis(4-fluorophenyl)ethane-1,1-diyl]dibenzene
Uniqueness
1,1’-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene is unique due to the presence of methyl groups on the phenyl rings, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Eigenschaften
CAS-Nummer |
32298-39-8 |
|---|---|
Molekularformel |
C28H26 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene |
InChI |
InChI=1S/C28H26/c1-21-13-17-25(18-14-21)28(26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27-28H,1-2H3 |
InChI-Schlüssel |
HAUCKKOKGSSIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
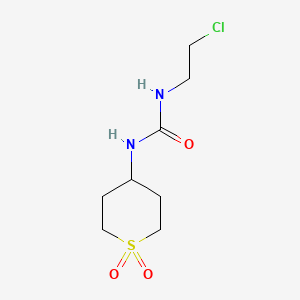
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
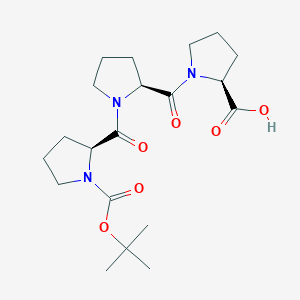
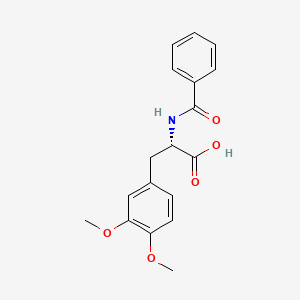


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

